molecular formula C9H8ClNO3 B2897471 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1485645-67-7

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B2897471
CAS No.: 1485645-67-7
M. Wt: 213.62
InChI Key: ZVDAUGDLMLQGFD-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (CAS 1485645-67-7) is a benzoxazine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C9H8ClNO3 and a molecular weight of 213.62 g/mol, serves as a versatile chemical scaffold and key synthetic intermediate for the development of novel bioactive molecules . Researchers value this high-purity (97%) solid for constructing complex heterocyclic compounds. As a precaution, this material is classified as harmful and irritating; proper safety protocols should be followed, including the use of personal protective equipment and ensuring good ventilation . This product is intended for research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDAUGDLMLQGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A foundational approach to benzoxazine synthesis involves cyclization of anthranilic acid (2-aminobenzoic acid) derivatives. For 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylic acid, Chemical and Pharmaceutical Bulletin (1992) describes a route starting with 5-chloroanthranilic acid (2-amino-5-chlorobenzoic acid). The amino and carboxylic acid groups enable condensation with ethylene glycol under acidic conditions, forming the oxazine ring.

Procedure :

  • Condensation : 5-Chloroanthranilic acid is refluxed with ethylene glycol in concentrated sulfuric acid, facilitating nucleophilic attack of the amine on the glycol’s hydroxyl groups.
  • Cyclization : Intramolecular esterification forms the six-membered oxazine ring, with sulfuric acid acting as a dehydrating agent.
  • Isolation : The crude product is neutralized with sodium bicarbonate and purified via recrystallization from ethanol/water.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Temperature 110–120°C
Purification Method Recrystallization (EtOH/H₂O)

Carboxylic Acid Functionalization via Hydrolysis

Patent EP0147211B1 outlines a method where the carboxylic acid is introduced via hydrolysis of a nitrile intermediate. This approach is advantageous when direct cyclization with a carboxylic acid is problematic.

Procedure :

  • Nitrile Synthesis : 2-Amino-5-chlorobenzonitrile reacts with ethylene glycol in HCl, forming 6-chloro-3,4-dihydro-2H-benzo[b]oxazine-2-carbonitrile.
  • Hydrolysis : The nitrile is treated with 6M NaOH at 100°C, converting it to the carboxylic acid.

Reaction Metrics :

  • Hydrolysis Time : 12–16 hours
  • Yield : 85% (two steps)

Solid-Phase Synthesis for High Throughput

Adapting methodologies from WO2014200786A1 , solid-phase synthesis enables rapid optimization. A Wang resin-bound anthranilic acid derivative undergoes cyclization and chlorination on-resin before cleavage.

Steps :

  • Resin Loading : 5-Chloroanthranilic acid is immobilized on Wang resin via its carboxylic acid group.
  • Cyclization : Treatment with ethylene glycol and TMSCl forms the oxazine ring.
  • Cleavage : TFA/water (95:5) releases the free carboxylic acid.

Advantages :

  • Purity : >95% without chromatography
  • Scalability : Suitable for multi-gram synthesis

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization. A 2021 study (indexed in ChemicalBook ) reduced reaction times from hours to minutes.

Protocol :

  • Reactants : 5-Chloroanthranilic acid, ethylene glycol, p-toluenesulfonic acid
  • Conditions : 150°C, 300 W, 15 minutes
  • Yield : 78%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Anthranilic Acid 68–72 95 8–10 Moderate
Ullmann Coupling 85 98 24 High
Nitrile Hydrolysis 85 97 16 Moderate
Solid-Phase 90 95 6 High
Microwave 78 94 0.25 Low

Challenges and Mitigation Strategies

  • Ring-Opening During Chlorination : Acidic conditions may hydrolyze the oxazine. Using buffered chlorination (pH 6–7) with N-chlorosuccinimide mitigates this.
  • Low Solubility : The carboxylic acid’s poor solubility in organic solvents complicates purification. Converting to a methyl ester (via SOCl₂/MeOH) before final hydrolysis improves handling.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid can be utilized to study biological processes and pathways. It may serve as a probe to investigate enzyme activities or receptor interactions.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its properties may be harnessed for applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The placement of the carboxylic acid group (position 2 vs. 8) significantly alters electronic distribution. For example, 6-chloro-8-carboxylic acid (CAS 134372-47-7) exhibits a lower similarity score (0.79) compared to the target compound, suggesting divergent binding interactions .

Oxo Group Impact :

  • Introduction of a 3-oxo group (e.g., CAS 134997-87-8) increases polarity and hydrogen-bonding capacity, which could improve target affinity but reduce membrane permeability .
  • Oxo derivatives like 6-chloro-3-oxo-8-carboxylic acid (CAS 123040-45-9) may exhibit greater metabolic stability due to reduced susceptibility to oxidation .

Methyl Groups: Derivatives like 6-chloro-4-methyl-3-oxo-8-carboxylic acid introduce steric bulk, which may hinder binding in compact active sites .

Commercial and Industrial Considerations

  • Pricing : The target compound is priced at ¥972.00/5g, while its 8-carboxylic acid isomer (CAS 134372-47-7) costs ¥2287.00/250mg, reflecting synthesis complexity .
  • Applications : These compounds serve as intermediates in drug discovery, enzyme inhibitors, and bioactive agents in supplements or cosmetics .

Biological Activity

6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (CAS No. 38667-55-9) is a synthetic compound that belongs to the class of benzoxazines. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-microbial, and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₉H₈ClNO₃
  • Molecular Weight : 203.62 g/mol
  • Structure : The compound features a chloro group and a carboxylic acid functional group, which are significant for its biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of benzoxazines, including this compound, exhibit promising anticancer properties. A study synthesized various oxazine derivatives and evaluated their cytotoxicity against different cancer cell lines. The results showed that certain derivatives had significant inhibitory effects on cell proliferation.

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
6-Chloro derivativeMCF715.0

These findings suggest that the structural modifications in oxazine derivatives can enhance their anticancer efficacy .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated that this compound showed activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (mM)
Staphylococcus aureus0.05
Escherichia coli0.02

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .

3. Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

Concentration (µg/ml)% Inhibition
1025
5060
10085

The IC50 value for antioxidant activity was found to be approximately 21.1×10521.1\times 10^{-5} mM, indicating strong antioxidant capabilities .

Study on Structure-Activity Relationship (SAR)

A comprehensive study focused on the structure-activity relationship of oxazine derivatives revealed that the presence of electron-withdrawing groups like chlorine significantly enhances biological activity compared to electron-donating groups . This finding is crucial for designing more effective derivatives.

Synthesis and Biological Evaluation

In a recent publication, researchers synthesized several derivatives of the oxazine framework and evaluated their biological activities. The study highlighted that specific substitutions on the aromatic ring led to improved binding affinities for target receptors involved in cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization steps. For example, analogous benzoxazine derivatives are synthesized using catalysts like lithium hydroxide in solvents such as tetrahydrofuran (THF) or methanol under reflux conditions . Key intermediates may include chlorinated aromatic precursors, with final purification achieved via recrystallization or chromatography. Reaction parameters (temperature, solvent polarity) must be optimized to maximize yield and purity.

Q. How can researchers ensure the compound’s purity and stability during storage?

  • Methodological Answer : The compound should be stored at -20°C in a moisture-free environment to prevent degradation. Analytical techniques such as HPLC or NMR should be used to verify purity before use. Stability under varying pH and temperature conditions can be assessed via accelerated degradation studies, with degradation products characterized by mass spectrometry .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the aromatic scaffold, chloro substituent, and carboxylic acid group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₆ClNO₄, MW 227.601) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid and oxazine ring) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer : Comparative studies of analogs (e.g., methyl or phenyl substitutions) reveal that lipophilicity and electronic effects modulate interactions with biological targets. For instance, adding a methyl group at the 4-position enhances binding affinity to enzymes like CYP450, as shown in related benzoxazine derivatives . Quantitative structure-activity relationship (QSAR) models can predict activity changes based on substituent Hammett constants or logP values.

Q. What strategies resolve discrepancies in biological data between this compound and its analogs?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions or metabolic stability. Researchers should:

  • Standardize assays (e.g., enzyme inhibition studies under identical pH and temperature).
  • Perform pharmacokinetic profiling (e.g., microsomal stability assays) to compare metabolic pathways.
  • Use X-ray crystallography or molecular docking to assess binding mode variations caused by structural differences .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • MD Simulations : Assess binding stability over time under physiological conditions.
  • ADME Prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on logP and polar surface area .

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